Product packaging for Ascaroside C(Cat. No.:CAS No. 11002-17-8)

Ascaroside C

Cat. No.: B12711912
CAS No.: 11002-17-8
M. Wt: 729.1 g/mol
InChI Key: QGWBFEINIMLTDZ-XDAKOIIVSA-N
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Description

Significance of Ascarosides as Pheromones in Nematode Communication

Pheromones are chemical signals that trigger a social response in members of the same species. In nematodes, ascarosides are the primary type of pheromone, playing a central role in their communication. mdpi.com Unlike many other animals, nematodes rely heavily on this single class of molecules for a wide range of social interactions. mdpi.com The specific blend and concentration of secreted ascarosides can convey complex information. For example, certain ascarosides act as potent male attractants, facilitating mating, while others can cause repulsion. mdpi.comcaltech.edu

The composition of the ascaroside bouquet changes depending on the nematode's life stage, sex, and environmental conditions, such as population density and food availability. nih.govplos.org This dynamic chemical signaling allows nematodes to adapt their behavior and development to their current circumstances. For instance, at high population densities, a specific blend of ascarosides, often referred to as "dauer pheromone," signals for entry into the stress-resistant dauer larval stage. plos.orgelifesciences.org This developmental switch allows the nematodes to survive in crowded and low-food environments. elifesciences.org The perception of ascarosides is mediated by specific G-protein coupled receptors (GPCRs) located in chemosensory neurons, which then trigger downstream signaling pathways to elicit a behavioral or developmental response. nih.govresearchgate.net

Overview of Ascaroside Functional Diversity in Nematode Development and Behavior

The functional diversity of ascarosides is remarkable, with subtle changes in their chemical structure often leading to drastically different biological activities. mdpi.comelifesciences.org This diversity allows for a nuanced and context-dependent chemical language.

Developmental Roles:

Dauer Formation: As mentioned, specific ascarosides, or a blend thereof, induce the formation of dauer larvae, a non-feeding, stress-resistant developmental stage. nih.govontosight.ai For example, ascr#2 has been identified as a key component of the dauer-inducing pheromone. plos.org

Lifespan Regulation: Some ascarosides have been shown to influence the lifespan of nematodes, highlighting the link between chemical signaling and aging. mdpi.commdpi.com

Behavioral Roles:

Mating and Attraction: Ascarosides are crucial for reproductive success. Specific blends of ascarosides, such as a mixture of ascr#2, ascr#3, and ascr#4, act as potent male attractants in Caenorhabditis elegans. mdpi.com Ascr#8 is another strong, male-specific attractant. mdpi.com

Aggregation and Social Feeding: Certain ascarosides, particularly those modified with an indole (B1671886) carbonyl (IC) group, promote social behaviors like aggregation and communal feeding. nih.govelifesciences.org

Repulsion and Dispersal: Conversely, other ascarosides can act as repulsive cues, encouraging nematodes to disperse from unfavorable conditions or from other competing individuals. caltech.edumdpi.com For instance, ascr#3 can repel hermaphrodites. mdpi.com

The table below summarizes the functions of some well-characterized ascarosides in the model organism C. elegans.

AscarosideFunction(s)
ascr#1 (Daumone) Induces dauer formation, though it is toxic at high concentrations. caltech.edu
ascr#2 A major component of the dauer-inducing pheromone; its concentration increases under starvation. mdpi.complos.org Also involved in male attraction as part of a blend. mdpi.com
ascr#3 A potent male attractant, but repels hermaphrodites. mdpi.com Also contributes to lifespan extension. mdpi.com
ascr#4 Part of the male-attracting pheromone blend. mdpi.com
ascr#8 A strong, male-specific attractant that acts synergistically with ascr#2 and ascr#3. mdpi.com
icas#3 An indole ascaroside that acts as a highly effective aggregation pheromone. mdpi.com
ascr#18 Found in various plant-parasitic nematodes and can be sensed by plants, triggering defense responses. mdpi.com

This intricate system of chemical communication highlights the evolutionary success of ascarosides in orchestrating the complex life histories of nematodes. The ongoing research into the biosynthesis, perception, and functional diversity of these molecules continues to unravel the complexities of nematode biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H84O8 B12711912 Ascaroside C CAS No. 11002-17-8

Properties

CAS No.

11002-17-8

Molecular Formula

C43H84O8

Molecular Weight

729.1 g/mol

IUPAC Name

(2R,3R,5R,6S)-2-[6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhentriacontan-2-yloxy]-6-methyloxane-3,5-diol

InChI

InChI=1S/C43H84O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-37(51-43-41(47)33-39(45)36(4)50-43)31-28-29-34(2)48-42-40(46)32-38(44)35(3)49-42/h34-47H,5-33H2,1-4H3/t34?,35-,36-,37?,38+,39+,40+,41+,42+,43-/m0/s1

InChI Key

QGWBFEINIMLTDZ-XDAKOIIVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H](C[C@H]([C@@H](O2)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)OC2C(CC(C(O2)C)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Ascarosides

Core Biosynthetic Components and Reactions

The generation of a specific ascaroside is a highly regulated process that begins with the formation of a long-chain ascaroside precursor, which is subsequently tailored to produce the final, active molecule. mdpi.com This assembly involves the synthesis of the sugar and lipid components, their conjugation, and subsequent modifications.

Peroxisomal Beta-Oxidation Pathway in Ascaroside Side-Chain Elaboration

The peroxisomal β-oxidation (pβo) pathway is central to the biosynthesis of ascarosides, as it is responsible for generating the characteristic short- to medium-length fatty acid side chains. nih.govelifesciences.org This process does not synthesize the side chain from scratch but rather shortens a much longer precursor. The currently accepted model suggests that biosynthesis begins with very long-chain fatty acids (VLCFAs). mdpi.com These VLCFAs are modified and attached to an ascarylose (B1226638) sugar, and this entire precursor molecule then enters the peroxisome for modification. mdpi.comresearchgate.net

Inside the peroxisome, the fatty acid side chain undergoes a series of iterative β-oxidation cycles, with each cycle shortening the chain by two carbons. elifesciences.org This multi-step process is catalyzed by a conserved set of four key enzymes:

Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step, introducing a double bond. mdpi.comelifesciences.org

Enoyl-CoA Hydratase (MAOC-1): Hydrates the double bond. nih.govmdpi.com

Hydroxyacyl-CoA Dehydrogenase (DHS-28): Dehydrogenates the resulting hydroxyacyl-CoA. nih.govmdpi.com

3-ketoacyl-CoA Thiolase (DAF-22): Cleaves the bond to release acetyl-CoA, resulting in a shortened acyl-CoA chain. nih.govmdpi.com

This cycle repeats until the side chain reaches its final, functional length. nih.gov The diversity in ascaroside side-chain lengths is a direct result of this tailored shortening process. mdpi.com Consequently, mutations in genes encoding any of these four enzymes, such as daf-22, disrupt the production of short- and medium-chain ascarosides and lead to the accumulation of long-chain precursors. nih.govpnas.org The intestine and hypodermis have been identified as major sites of ascaroside biosynthesis due to the presence of peroxisomes and the expression of these key enzymes. nih.govmdpi.complos.org

De Novo Biosynthesis of the Ascarylose Moiety

The ascarylose sugar is a defining feature of the ascaroside family. Research has confirmed that C. elegans synthesizes this 3,6-dideoxysugar de novo and does not acquire it from its bacterial diet. mdpi.com While the complete enzymatic pathway for ascarylose synthesis in nematodes has not been fully elucidated, the C. elegans genome contains several homologs of bacterial genes known to be involved in the biosynthesis of similar dideoxysugars. mdpi.com This suggests that the fundamental steps of the pathway are likely conserved. The initial stages are believed to involve two distinct reaction pathways: one for the ascarylose moiety and another for the fatty acid side chain, which are later combined. mdpi.com

Conjugation Mechanisms of Ascarylose to Fatty Acyl Precursors

Current research suggests the following sequence of events:

A very long-chain fatty acid (VLCFA), potentially C29 or C31, is produced through chain elongation processes. mdpi.com

This VLCFA is oxygenated at its terminal (ω) or penultimate (ω-1) carbon by a cytochrome P450 enzyme. mdpi.com

The synthesized ascarylose sugar is then linked to this oxygenated VLCFA, forming a very long-chain ascaroside (VLCA). mdpi.com

The specific enzyme responsible for catalyzing this crucial conjugation step has not been definitively identified. However, a glucuronyltransferase (GT) is considered a strong candidate due to its known function in transferring sugar moieties to lipophilic molecules. mdpi.com Additionally, the enzyme encoded by dgtr-1, which shares homology with acyltransferases, is also thought to play a role in this process. mdpi.com This VLCA precursor is then transported into the peroxisome for side-chain shortening via β-oxidation. researchgate.net

Integration of Primary Metabolic Pathways (e.g., Amino Acid Catabolism)

Ascaroside biosynthesis is a prime example of modular assembly, integrating building blocks from several distinct primary metabolic pathways. nih.govnih.govnih.gov The core structure arises from carbohydrate metabolism (ascarylose) and lipid metabolism (fatty acid side chain). elegansmodel.com Further chemical diversity is generated by attaching various moieties derived from amino acid catabolism to the 4'-position of the ascarylose sugar. nih.govmdpi.com

This modularity allows for the creation of a vast array of signaling molecules. For example:

The indole-3-carbonyl (IC) group found in icas#9 is derived from L-tryptophan . mdpi.com

The 4-hydroxybenzoyl (HB) group is derived from L-tyrosine or L-phenylalanine . mdpi.com

The tigloyl group of certain ascarosides is derived from L-isoleucine . mdpi.com

The octopamine (B1677172) succinyl (OS) moiety in osas#9 connects neurotransmitter metabolism to ascaroside synthesis, originating from L-tyrosine . nih.govmdpi.com

Enzymatic Catalysis in Ascaroside Synthesis

The precise control over the final structure of ascarosides, particularly the length of the fatty acid side chain, is managed by a suite of specialized enzymes. Among these, the acyl-CoA oxidases play a pivotal gatekeeping role. acs.org

Role of Acyl-CoA Oxidases (e.g., ACOX-1, ACOX-1.1, ACOX-1.2, ACOX-1.3, ACOX-1.4, ACOX-3)

Acyl-CoA oxidases (ACOXs) catalyze the first and rate-limiting step of each peroxisomal β-oxidation cycle. elifesciences.orgacs.org In C. elegans, different ACOX enzymes, functioning as either homodimers or heterodimers, exhibit distinct substrate specificities for ascaroside-CoAs of particular side-chain lengths. pnas.org This enzymatic specialization allows the organism to fine-tune the composition of its secreted ascaroside blend. nih.gov

The functions of specific ACOX enzymes in processing ascaroside precursors have been characterized through genetic and biochemical studies: acs.orgnih.gov

Enzyme / ComplexPrimary Substrate(s) (Ascaroside Side-Chain Length)Key Function(s)
ACOX-1.1 C7, C9, C11, C13, C15 (ω-1)Plays a central role in processing a broad range of medium- to long-chain ascarosides. acs.orgnih.gov It is essential for producing many short-chain ascarosides and can facilitate the activity of other ACOXs. nih.govnih.gov
ACOX-1.2 C5 (ω)Specifically processes ascarosides with a 5-carbon ω-linked side chain. nih.govuniprot.org
ACOX-1.3 C7 (ω-1)Works in concert with ACOX-1.1 to process ascarosides with a 7-carbon side chain. nih.gov
ACOX-1.4 C9, C11 (ω-1)Collaborates with ACOX-1.1 to process ascarosides with 9- and 11-carbon side chains. nih.govnih.gov
ACOX-3 C7, C9 (IC-modified), C13, C15Works with ACOX-1.1 to shorten longer-chain ascarosides (C13, C15). nih.govnih.gov Also involved in shortening indole-carbonyl (IC)-modified ascarosides. elifesciences.orguniprot.org
ACOX-1.1 / ACOX-3 Heterodimer C7 (ω-1)This specific complex is crucial for the β-oxidation cycle that shortens a 7-carbon side chain to a 5-carbon one. pnas.org

This differential activity of ACOX enzymes acts as a regulatory checkpoint, determining which precursors enter the next round of β-oxidation and thereby controlling the final mixture of ascarosides produced by the nematode. acs.orgnih.gov

Involvement of Multi-Functional Enzymes (e.g., MAOC-1, DHS-28, DAF-22)

The biosynthesis of the fatty acid-like side chains of ascarosides is critically dependent on a conserved peroxisomal β-oxidation pathway. This multi-step process iteratively shortens very long-chain fatty acid precursors by two-carbon units. nih.govpnas.org Three multi-functional enzymes, MAOC-1, DHS-28, and DAF-22, are core components of this pathway, catalyzing the second, third, and fourth steps of each β-oxidation cycle, respectively. nih.govresearchgate.net

MAOC-1: This enzyme functions as an enoyl-CoA hydratase, catalyzing the hydration of an α,β-unsaturated double bond introduced in the first step of the cycle by an acyl-CoA oxidase (like ACOX-1). nih.govmdpi.com In mutants lacking functional MAOC-1, the biosynthesis of the short-chain ascarosides typical of wild-type worms is completely abolished. nih.gov Instead, these mutants accumulate medium and long-chain α,β-unsaturated ascarosides, which are the substrates for MAOC-1. nih.gov

DHS-28: Functioning as a 3-hydroxyacyl-CoA dehydrogenase, DHS-28 catalyzes the dehydrogenation of the β-hydroxyacyl-CoA intermediate produced by MAOC-1 to form a 3-ketoacyl-CoA. nih.govmdpi.com Similar to maoc-1 mutants, worms with mutations in the dhs-28 gene fail to produce the standard profile of short-chain ascarosides. nih.gov Metabolomic analysis of dhs-28 mutants reveals an accumulation of β-hydroxylated medium and long-chain ascarosides. nih.gov

DAF-22: This enzyme, a homolog of human sterol carrier protein x (SCPx), acts as a 3-ketoacyl-CoA thiolase. mdpi.comresearchgate.net It catalyzes the final step in the β-oxidation cycle, which involves the thiolytic cleavage of the 3-ketoacyl-CoA intermediate to release acetyl-CoA and an ascaroside precursor that is shortened by two carbons. nih.govmdpi.com Like the other mutants in this pathway, daf-22 mutants are unable to produce short-chain ascarosides and are defective in dauer pheromone production. nih.govpnas.org Instead, they accumulate very long-chain precursor ascarosides. pnas.org

The sequential action of these three enzymes is essential for generating the diversity of ascaroside side-chain lengths observed in nature. Disruptions in any of these steps halt the shortening process, leading to the accumulation of biosynthetic intermediates and a failure to produce the biologically active short-chain ascarosides. nih.govmdpi.com

EnzymeHomolog/FamilyFunction in Ascaroside BiosynthesisResult of Mutation
MAOC-1Enoyl-CoA hydrataseHydrates enoyl-CoA to hydroxyacyl-CoAAccumulation of unsaturated long-chain ascarosides; absence of short-chain ascarosides. nih.gov
DHS-283-hydroxyacyl-CoA dehydrogenaseDehydrogenates hydroxyacyl-CoA to 3-ketoacyl-CoAAccumulation of β-hydroxylated long-chain ascarosides; absence of short-chain ascarosides. nih.gov
DAF-223-ketoacyl-CoA thiolase (SCPx homolog)Cleaves 3-ketoacyl-CoA to release acetyl-CoA and a shortened ascaroside precursorAccumulation of very long-chain precursors; absence of short-chain ascarosides. nih.govpnas.orgmdpi.com

Cytochrome P450 (CYP) Mediated Oxygenation

The biosynthesis of ascarosides is initiated from very long-chain fatty acids (VLCFAs). A key early step in the pathway is the oxygenation of these lipid precursors, a reaction mediated by Cytochrome P450 (CYP) enzymes. mdpi.com CYPs are a large and diverse family of enzymes that catalyze the oxidation of a wide range of substrates. mdpi.comresearchgate.net In the context of ascaroside biosynthesis, CYPs are responsible for generating (ω)- or (ω-1)-oxygenated VLCFAs. mdpi.comnih.gov

This oxygenation is a critical modification that precedes the attachment of the ascarylose sugar moiety. The resulting hydroxylated fatty acid is the substrate for subsequent steps in the pathway. mdpi.com While the involvement of CYP enzymes is established in the general model of ascaroside biosynthesis, the specific CYP enzymes responsible for ω- and (ω-1)-hydroxylation in C. elegans have not yet been identified. mdpi.com The process is upstream of the peroxisomal β-oxidation pathway, meaning it is one of the foundational steps in creating the eventual diversity of ascaroside structures. nih.govmdpi.com

Acyl-CoA Synthetase (ACS-7) Activity in Side-Chain Activation

While the DAF-22 pathway shortens ascaroside precursors, the enzyme Acyl-CoA Synthetase 7 (ACS-7) plays a distinct but related role in modifying existing ascarosides, particularly in response to environmental changes. nih.govelifesciences.org ACS-7 is a peroxisomal acyl-CoA synthetase that activates the fatty acid side chains of medium-chain ascarosides by converting them into CoA-thioesters. nih.govelifesciences.org

This activation is a critical step for re-entry into the β-oxidation pathway. For instance, under starvation conditions, ACS-7 activates the side chains of medium-chain indole-carbonyl (IC)-ascarosides, such as IC-asc-C9. nih.govelifesciences.org This allows the β-oxidation machinery (including MAOC-1, DHS-28, and DAF-22) to further shorten the side chain, converting an aggregation-inducing pheromone into a shorter, dauer-inducing pheromone. nih.govelifesciences.org Research has shown that ACS-7 has a strong preference for IC-modified ascarosides with longer side chains (e.g., IC-asc-C7 and IC-asc-C9) over those with short side chains (e.g., IC-asc-C5) or simple ascarosides, highlighting its specific role in tailoring existing pheromone signals. researchgate.netresearchgate.net This mechanism provides the organism with metabolic flexibility, allowing it to rapidly alter its chemical signals in response to deteriorating environmental conditions without having to synthesize new ascarosides from scratch. elifesciences.org

Putative Roles of Glycosyltransferases (e.g., UDP-Glucuronosyl Transferase)

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, attaching a sugar moiety to an acceptor molecule. cazypedia.orgnih.gov In ascaroside biosynthesis, the core structure consists of the dideoxysugar ascarylose linked to a fatty acid-derived side chain. nih.gov The formation of this crucial glycosidic linkage is putatively catalyzed by a glycosyltransferase, likely a UDP-glucuronosyl transferase (UGT). mdpi.com

Initially, it was proposed that the fatty acid side chain and the ascarylose moiety were synthesized separately and then joined by a UGT. mdpi.com However, a more recent working model suggests an alternative pathway where ascarylose is first linked to a very long-chain fatty acid (VLCFA). This VLCFA-ascarylose conjugate then enters the peroxisome to have its side chain shortened via the β-oxidation pathway. mdpi.com While this model is supported by genetic and metabolomic data, the specific glycosyltransferase(s) that catalyze the attachment of ascarylose to the lipid precursors in C. elegans have not been definitively identified. mdpi.com Their involvement remains a key, though not fully elucidated, step in the biosynthetic pathway.

Genetic and Transcriptional Regulation of Ascaroside Biosynthesis

The production of ascarosides is not constitutive; it is tightly regulated at the genetic and transcriptional levels, allowing the organism to modulate its chemical signaling in response to its internal state and external environment. nih.govscispace.com

Influence of Environmental Stressors (e.g., Temperature, Starvation)

Ascaroside biosynthesis is highly sensitive to environmental conditions, particularly stressors such as high temperature and starvation. scispace.com These conditions serve as cues that can trigger developmental decisions, such as entry into the stress-resistant dauer diapause. scispace.comnih.gov

Temperature: Increased ambient temperature has been shown to stimulate the production of ascarosides. nih.govnih.gov This response is considered an adaptive strategy, as the resulting higher concentration of dauer-inducing ascarosides prepares the worm population for potentially unfavorable hot conditions. nih.gov

Starvation: The absence of food is a potent inducer of changes in the ascaroside profile. Starvation triggers the upregulation of pathways that convert certain ascarosides into more potent dauer-inducing forms. nih.govelifesciences.org For example, starvation initiates the ACS-7-dependent shortening of medium-chain IC-ascarosides into short-chain versions that strongly promote dauer entry. elifesciences.org The concentration of specific ascarosides, such as ascr#2, increases significantly under starvation conditions, reinforcing its role as a key population density and stress signal. plos.org

The organism's developmental stage and diet also have a profound impact on which ascarosides are produced and in what quantities, indicating that the ascaroside bouquet provides a detailed summary of the worm's physiological and environmental context. nih.govplos.org

Transcriptional Control by Heat-Shock Factor 1 (HSF-1)

The molecular mechanism linking heat stress to increased ascaroside production is mediated by the Heat-Shock Factor 1 (HSF-1). nih.gov HSF-1 is a conserved transcription factor that plays a central role in the heat shock response. In response to elevated temperatures, HSF-1 directly activates the transcription of key genes involved in ascaroside biosynthesis. nih.govnih.gov

Regulator/StressorTarget Genes/EnzymesEffect on Ascaroside BiosynthesisBiological Outcome
High TemperatureHSF-1 activationIncreased transcription of dhs-28, daf-22, etc. nih.govnih.govEnhanced production of dauer-inducing ascarosides. nih.gov
StarvationACS-7 pathwayConversion of medium-chain to short-chain IC-ascarosides. nih.govelifesciences.orgShift from aggregation to dauer-inducing signals. elifesciences.org
Heat-Shock Factor 1 (HSF-1)dhs-28, daf-22Directly activates transcription. nih.govnih.govMediates heat-stress-induced pheromone production. nih.gov

Regulatory Mechanisms Involving daf-16 Transcription Factor

The insulin (B600854)/IGF-1 signaling (IIS) pathway is a crucial regulator of ascaroside biosynthesis, with the DAF-16/FOXO transcription factor acting as a key downstream effector. nih.govwikipedia.orgresearchgate.net When the DAF-2 insulin-like receptor is active, it initiates a signaling cascade that ultimately leads to the phosphorylation and cytoplasmic sequestration of DAF-16, thereby inhibiting its transcriptional activity. wikipedia.orgfrontiersin.org Conversely, under conditions of stress, such as starvation or high population density, reduced signaling through the DAF-2 pathway allows DAF-16 to translocate to the nucleus. wikipedia.org

In the nucleus, DAF-16 binds to specific DNA sequences in the promoter regions of its target genes, known as DAF-16 binding elements (DBEs), to modulate their expression. wikipedia.orgfrontiersin.org While the direct transcriptional targets of DAF-16 within the ascaroside biosynthetic pathway are still being fully elucidated, its regulatory role is evident from the observation that mutations in the daf-2 gene, which lead to constitutive activation of DAF-16, result in altered ascaroside production. nih.gov The intestine is a primary site of ascaroside production, and the expression of DAF-16 in this tissue is critical for its regulatory effects on metabolism and longevity, which are intertwined with ascaroside signaling. wikipedia.org

Modulation by Insulin-Like Peptides (e.g., ins-1)

The activity of the DAF-2 receptor, and consequently the localization and activity of DAF-16, is modulated by a family of insulin-like peptides (ILPs). cam.ac.uk Caenorhabditis elegans possesses 40 identified ILPs, which can act as either agonists or antagonists of the DAF-2 receptor. cam.ac.uk This diversity of ligands allows for fine-tuned regulation of the IIS pathway in response to various environmental and physiological cues.

Natural Genetic Variation in Ascaroside Production Among Nematode Strains

Significant natural genetic variation exists in the production of ascarosides among different wild strains of nematodes. nih.govresearchgate.net This variation in the "pheromone bouquet" is a result of genetic polymorphisms in the genes responsible for ascaroside biosynthesis and its regulation. nih.gov Studies analyzing the metabolomes of numerous wild C. elegans isolates have revealed substantial diversity in the types and quantities of ascarosides produced. nih.gov

For instance, some strains have been found to be deficient in the production of specific ascarosides, such as the aggregation pheromone icas#9. researchgate.net In some cases, this deficiency can be linked to specific genetic variations, such as a deletion in the daf-22 gene, which encodes a key enzyme in the peroxisomal β-oxidation pathway required for the synthesis of most ascarosides. nih.gov Quantitative trait loci (QTL) mapping has been employed to identify genomic regions associated with variations in ascaroside production, providing insights into the genetic architecture of this complex trait. nih.gov This natural variation in chemical communication is thought to be a driving force in the evolution of nematode behavior and life history strategies. nih.govresearchgate.net

Metabolic Tailoring and Structural Diversification of Ascarosides

The structural diversity of ascarosides is generated through a modular biosynthetic strategy, where a core ascarylose sugar is decorated with various chemical moieties derived from primary metabolic pathways. nih.gov This metabolic tailoring allows for the creation of a vast array of signaling molecules with distinct biological activities.

Incorporation of Amino Acid Metabolites into Ascaroside Structures (e.g., Tryptophan, Tyrosine, Phenylalanine, Isoleucine)

Several amino acids serve as precursors for the structural modifications of ascarosides, contributing to their functional diversity.

Tryptophan: The indole-3-carbonyl moiety found in indole (B1671886) carboxy (IC) ascarosides is derived from the amino acid L-tryptophan. nih.govnih.gov Stable isotope labeling experiments have confirmed that the indole ring of tryptophan is incorporated into the structure of these ascarosides. nih.gov

Tyrosine and Phenylalanine: The 4-hydroxybenzoyl group present in ascarosides such as hbas#3 is likely derived from either L-tyrosine or L-phenylalanine. nih.govmdpi.com These aromatic amino acids can be metabolized to produce the necessary precursor for attachment to the ascarylose sugar. frontiersin.orgnih.gov

Isoleucine: The tigloyl group found in certain ascarosides is thought to be derived from the catabolism of the branched-chain amino acid L-isoleucine. mdpi.comresearchgate.net

The incorporation of these amino acid-derived moieties is a key step in generating the chemical language of nematodes, allowing for the creation of highly specific signals that regulate a wide range of behaviors and developmental processes.

Formation of Indole Carboxy (IC) Ascarosides

The formation of indole carboxy (IC) ascarosides involves the attachment of an indole-3-carbonyl group to the 4'-position of the ascarylose sugar. mdpi.com This modification dramatically alters the biological activity of the parent ascaroside. For example, the addition of an indole-3-carbonyl group to the repulsive ascaroside ascr#3 results in the potent hermaphrodite attractant icas#3. nih.gov

The biosynthesis of the indole-3-carbonyl moiety begins with L-tryptophan. nih.gov The attachment of this group is a highly regulated and specific process, often representing the final step in the biosynthesis of IC-ascarosides. nih.gov While the precise enzymatic machinery responsible for this attachment is yet to be fully characterized, it is known to be a tightly controlled process, as evidenced by the distinct quantitative distribution of indole and non-indole ascarosides. nih.gov

Data Tables

Table 1: Amino Acid Precursors for Ascaroside Modifications

Amino AcidDerived MoietyExample Ascaroside
TryptophanIndole-3-carbonylicas#3, icas#9
Tyrosine/Phenylalanine4-Hydroxybenzoylhbas#3
IsoleucineTigloylmbas#3

Table 2: Key Genes in Ascaroside Biosynthesis and Regulation

GeneFunctionRole in Ascaroside Biology
daf-16Transcription factor (FOXO homolog)Regulates ascaroside production downstream of the insulin/IGF-1 signaling pathway.
daf-2Insulin-like receptorActs upstream of DAF-16 to control its activity and thereby influence ascaroside biosynthesis.
ins-1Insulin-like peptideModulates the activity of the DAF-2 receptor, indirectly regulating ascaroside production.
oac gene familyO-acyltransferases (predicted)Affects the overall production and secretion of ascarosides, but not directly involved in their biosynthesis.
daf-22Peroxisomal β-oxidation enzymeEssential for the biosynthesis of the fatty acid-like side chains of most ascarosides.

Mechanisms of 4-Hydroxybenzoylation and (E)-2-Methyl-2-butenoylation

Further diversification of the ascaroside library occurs through the addition of other chemical moieties, including 4-hydroxybenzoyl (HB) and (E)-2-methyl-2-butenoyl (MB) groups, at the 4'-position of the ascarylose. nih.govelifesciences.org These modifications, like the addition of the octopamine succinyl group, are derived from amino acid catabolism and can dramatically alter the biological activity of the resulting molecule. nih.gov

4-Hydroxybenzoylation: The 4-hydroxybenzoyl group found in ascarosides like hbas#3 is believed to originate from the amino acids L-tyrosine or L-phenylalanine. mdpi.comnih.gov This modification can confer potent biological activity; for example, hbas#3 acts as a powerful attractant for C. elegans at concentrations as low as 10 femtomolar. nih.gov

(E)-2-Methyl-2-butenoylation: The (E)-2-methyl-2-butenoyl moiety, also known as a tigloyl group, is characteristic of mbas-ascarosides (e.g., mbas#3). nih.gov This group is likely derived from the catabolism of L-isoleucine. mdpi.comnih.gov Ascarosides modified with this group, such as mbas#3, can induce avoidance behaviors. nsf.gov

The enzymatic machinery responsible for attaching these groups to the ascarylose scaffold has been identified as a large family of over thirty enzymes homologous to mammalian carboxylic ester hydrolases (CES). nih.gov Within this family, specific enzymes are responsible for particular modifications. Research has shown that the enzyme CEST-9.2 is required for the production of MB-modified ascarosides. proquest.comnih.gov Mutant strains lacking cest-9.2 show virtually no production of these compounds. nsf.gov The attachment of these modifying groups is thought to occur late in the biosynthetic pathway, after the ascaroside side chain has been synthesized and shortened. nih.govelifesciences.org

Interestingly, MB- and HB-ascarosides with side chains shorter than nine carbons have not been detected in C. elegans. This suggests that, unlike some other modified ascarosides, they may not undergo subsequent side-chain shortening after the head group has been attached. elifesciences.org

ModificationPrecursor Amino AcidKey Enzyme FamilySpecific Enzyme (Example)Resulting Ascaroside Class
4-HydroxybenzoylationL-Tyrosine / L-PhenylalanineCarboxylic Ester Hydrolase (CES)Not yet specifiedhbas-ascarosides
(E)-2-Methyl-2-butenoylationL-IsoleucineCarboxylic Ester Hydrolase (CES)CEST-9.2mbas-ascarosides

Post-Synthetic Side-Chain Shortening as a Dynamic Tailoring Mechanism

A key feature of ascaroside biosynthesis is its dynamic nature, which allows C. elegans to modify existing pheromones in response to changing environmental conditions. This is exemplified by the post-synthetic shortening of the fatty-acid side chains of certain modified ascarosides. This mechanism enables the worm to convert a favorable chemical signal into an unfavorable one without having to synthesize a new molecule de novo. nih.govelifesciences.org

This dynamic tailoring is best characterized for the indole-3-carbonyl (IC)-modified ascarosides. Under favorable conditions, such as on a food source, C. elegans produces medium-chain IC-ascarosides (e.g., IC-asc-ΔC9 or icas#3), which act as aggregation pheromones. nih.gov However, in response to starvation, the worm can shorten the side chains of these existing molecules to produce short-chain IC-ascarosides, such as IC-asc-C5 (icas#9), a potent component of the dauer-inducing pheromone. nih.govelifesciences.org

This conversion process is initiated by the peroxisomal acyl-CoA synthetase ACS-7. nih.gov Contrary to earlier hypotheses that ACS-7 was involved in attaching the IC group, its primary role is to activate the side chains of medium-chain IC-ascarosides for further processing. nih.govnih.gov ACS-7 shows a strong substrate preference for IC-modified ascarosides with longer side chains (e.g., IC-asc-C7 and IC-asc-C9) over simple ascarosides or short-chain IC-ascarosides. nih.gov It converts these molecules into their corresponding CoA-thioesters. nih.gov

Once activated by ACS-7, the side chain undergoes further rounds of peroxisomal β-oxidation. nih.gov This shortening process involves a specific set of acyl-CoA oxidases (ACOX). The enzymes ACOX-1.1 and ACOX-3 have been shown to be critical for this step. nih.gov In vitro experiments have demonstrated that ACOX-1.1 and ACOX-3, in conjunction with the other core β-oxidation enzymes (MAOC-1, DHS-28, and DAF-22), can process IC-asc-C9-CoA to IC-asc-C5-CoA. nih.govresearchgate.net Double mutant worms lacking both acox-1.1 and acox-3 completely lose the ability to produce IC-asc-C5 and accumulate its precursor, IC-asc-C7. nih.gov This dynamic tailoring mechanism highlights the sophisticated chemical ecology of C. elegans, allowing it to rapidly adapt its chemical messaging in response to environmental pressures like food availability. nih.gov

ProcessStarting Molecule (Example)TriggerKey Activating EnzymeKey Shortening EnzymesProduct Molecule (Example)Biological Signal Change
Post-Synthetic Side-Chain ShorteningIC-asc-C9 (icas#10)StarvationACS-7ACOX-1.1, ACOX-3IC-asc-C5 (icas#9)Aggregation → Dauer Induction

Mechanisms of Ascaroside Perception and Signal Transduction

Neuronal Sensing and Olfactory Responses

The initial detection of ascarosides occurs in a small number of chemosensory neurons located in the head of the worm. mdpi.com These neurons act as the primary interface between the external chemical world and the worm's internal signaling pathways that drive behavior and development.

Several chemosensory neurons are implicated in sensing ascarosides, each contributing to different biological outcomes. The ASI and ASK neurons are major players in mediating ascaroside-dependent phenotypes. ontosight.ai For instance, the sensing of dauer-inducing pheromones by ASI neurons is critical for entry into the dauer diapause. nih.gov The ASK neurons are also involved in dauer formation and, additionally, play a role in adult behaviors such as hermaphrodite repulsion and male attraction. ontosight.ainih.gov

The ADL neurons are primarily associated with repulsive responses to certain ascarosides. uliege.beresearchgate.net The male-specific CEM neurons are crucial for male mating behaviors, responding to ascarosides that act as sex pheromones. nih.govpnas.org The coordinated activity of this small group of neurons allows for nuanced responses to the complex information encoded in ascaroside blends. mdpi.com

NeuronKey Ascaroside-Mediated FunctionsRelevant Ascarosides
ASI Dauer formation, Lifespan regulation, Olfactory plasticityascr#2, ascr#3, ascr#5
ASK Dauer formation, Male attraction, Hermaphrodite repulsion, Olfactory plasticityascr#2, ascr#3
ADL Repulsive behaviors, Pheromone avoidanceascr#3
CEM Male attraction, Mating behaviorascr#3, ascr#8

Ascarosides are key regulators of olfactory plasticity, a form of behavioral adaptation where the response to an odorant changes after prolonged exposure. This process is dependent on population density, which is communicated through the concentration of dauer pheromone ascarosides. Studies have shown that mutants unable to produce ascarosides, such as daf-22 mutants, exhibit defects in olfactory plasticity. This plasticity is mediated by a peptidergic signaling pathway that is modulated by the pheromone levels, indicating a complex interplay between external chemical cues and internal neuronal states to shape behavior.

Molecular Receptors and Ligand Specificity

The detection of ascarosides at the molecular level is handled by G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane proteins. nih.gov The C. elegans genome contains over a thousand putative GPCRs, many of which are expressed in chemosensory neurons. nih.gov

The involvement of GPCRs in ascaroside sensing was first suggested by genetic studies showing that mutations in G-protein alpha subunits affected dauer formation. nih.gov Subsequently, specific GPCRs have been identified as ascaroside receptors. The first to be characterized were SRBC-64 and SRBC-66, which are involved in the response to ascr#1, ascr#2, and ascr#3. nih.gov Other GPCR families, including the srg and daf families, have also been shown to function as ascaroside receptors, indicating that nematodes use a diverse set of receptors to detect this chemical language. ontosight.ai This diversity allows for the specific recognition of the many different ascaroside structures.

Research has revealed that ascaroside receptors can function as heterodimers, adding another layer of complexity and specificity to signal perception. A key example is the DAF-37/DAF-38 receptor complex. ontosight.ai DAF-37 is a highly specific receptor that directly binds to ascr#2, one of the most potent dauer-inducing ascarosides. ontosight.ai Its partner, DAF-38, is a more promiscuous receptor that responds to several different ascarosides. ontosight.ai These two receptors form heterodimers, and this interaction significantly enhances the cellular response to ascr#2. ontosight.ai This suggests a model where a specific receptor (DAF-37) confers ligand specificity, while a more general receptor (DAF-38) contributes cooperatively to the signaling complex. ontosight.ai

Similarly, the receptors SRG-36 and SRG-37, which are specifically required for the perception of ascr#5, also function as a partially redundant, heterodimeric pair in the ASI neurons. nih.gov

The perception of ascarosides is characterized by a high degree of specificity in receptor-ligand interactions, which are also often neuron-specific. This specificity allows a single compound to elicit different behaviors depending on which neuron it is detected by.

For example, the receptor DAF-37 binds specifically to ascr#2. ontosight.ai When DAF-37 is expressed in the ASI neurons, its activation by ascr#2 leads to dauer formation. ontosight.ainih.gov However, when DAF-37 is expressed in the ASK neurons, its activation by the same molecule, ascr#2, regulates adult repulsive behavior. ontosight.ainih.gov

The SRG-36/SRG-37 receptor complex is highly specific for ascr#5 and does not respond to other ascarosides like ascr#2. These receptors are expressed in the ASI neurons, where they mediate the dauer-inducing effect of ascr#5. These findings demonstrate that the complex biological effects of the ascaroside cocktail are decoded through a system of specific receptor-ligand pairings within distinct sensory neurons. ontosight.ai

Receptor ComplexSpecific Ligand(s)Expressing Neuron(s)Biological Response
DAF-37/DAF-38 ascr#2 (highly specific), other ascarosides (DAF-38)ASI, ASKDauer formation (in ASI), Adult repulsion (in ASK)
SRG-36/SRG-37 ascr#5ASIDauer formation
SRBC-64/SRBC-66 ascr#2, ascr#3ASKDauer formation

Downstream Signal Transduction Pathways

The perception of ascaroside C, a key small-molecule signal in nematodes, is not an isolated event. It triggers a cascade of intracellular signaling events that translate the external chemical cue into a physiological or behavioral response. This process is mediated by a complex and interconnected network of conserved signaling pathways. Upon binding to specific G-protein coupled receptors (GPCRs) on the surface of chemosensory neurons, this compound initiates a series of downstream events that modulate the activity of critical pathways, including the Insulin (B600854)/IGF-1 and TGF-β signaling pathways, ultimately influencing gene expression and neuronal function. nih.govnih.govwormbase.org

Role of Insulin/IGF-1 Signaling Pathway

The insulin/insulin-like growth factor-1 (IGF-1) signaling (IIS) pathway is a highly conserved pathway that plays a central role in development, metabolism, and aging. In the context of ascaroside signaling, it is a primary downstream target, particularly in the regulation of entry into the dauer diapause, a stress-resistant developmental stage. pnas.orgnih.gov The perception of dauer-inducing ascarosides, including ascaroside C3 (ascr#5), leads to the downregulation of the IIS pathway. nih.govpnas.org

Genetic studies have positioned ascaroside perception upstream of key components of the IIS pathway, such as the insulin/IGF-1 receptor homolog DAF-2. pnas.org Under favorable conditions with low ascaroside concentrations, the IIS pathway is active, promoting reproductive development. nih.gov However, when ascaroside levels rise, indicating high population density, the signal is transduced to inhibit the IIS pathway. nih.gov This inhibition is crucial for the metabolic and developmental switch towards dauer formation. pnas.org For instance, a deficiency in neuronal peroxisomal β-oxidation, a key step in ascaroside biosynthesis, leads to abnormally enhanced insulin/IGF-1 signaling activity, which disrupts the ability to enter the dauer stage. mdpi.com This highlights the modulatory role of ascarosides in suppressing this pathway to enable developmental plasticity. mdpi.com

It is noteworthy that while the IIS pathway, particularly its downstream transcription factor DAF-16/FOXO, is critical for dauer formation, some other ascaroside-mediated effects, such as lifespan extension induced by ascr#2 and ascr#3, can occur independently of DAF-16. nih.gov This suggests that ascarosides can engage different downstream effectors depending on the specific context and biological outcome.

Key ComponentRole in this compound SignalingResearch Finding
Insulin/IGF-1 Pathway Mediates developmental decisions (dauer entry).Ascaroside perception is upstream of and downregulates the Insulin/IGF-1 pathway to promote dauer formation. nih.govnih.govwormbase.orgpnas.orgnih.gov
DAF-2 Insulin/IGF-1 receptor homolog.Ascaroside signaling acts genetically upstream of DAF-2. pnas.org Inhibition of DAF-2 is a key step in dauer induction. pnas.orgnih.gov

Involvement of Transforming Growth Factor Beta (TGF-β) Signaling Pathway

Parallel to the insulin/IGF-1 pathway, the Transforming Growth Factor Beta (TGF-β) signaling pathway is another critical downstream effector of ascaroside perception. nih.govnih.govwormbase.org This pathway is also integral to the decision to enter the dauer stage. pnas.org Research has shown that specific ascarosides can directly modulate the expression of TGF-β pathway components. Synthetic ascarosides, including ascr#5 (ascaroside C3), have been demonstrated to be potent repressors of daf-7, a gene encoding a TGF-β ligand. nih.gov

The DAF-7/TGF-β ligand is expressed in the ASI chemosensory neurons, and its transcription is suppressed upon exposure to dauer pheromone. pnas.org This repression is a key event that, along with IIS inhibition, pushes the developmental program towards dauer formation. pnas.orgnih.gov Genetic epistasis analysis confirms that ascaroside perception acts upstream of daf-7 and other TGF-β pathway components. pnas.org The signals from both the TGF-β and insulin pathways ultimately converge on the nuclear hormone receptor DAF-12, which executes the transcriptional changes necessary for dauer development. pnas.org Beyond dauer, reduced TGF-β signaling in response to unfavorable ascarosides has also been implicated in reducing the production of sperm-attracting prostaglandins (B1171923) in hermaphrodites. nih.gov

Key ComponentRole in this compound SignalingResearch Finding
TGF-β Pathway Mediates developmental decisions and reproductive signaling.Ascaroside perception downregulates the TGF-β pathway. nih.govnih.govwormbase.orgpnas.orgnih.gov
DAF-7 TGF-β ligand.Ascr#5 is a potent repressor of daf-7 expression in ASI neurons, a key step in initiating dauer formation. nih.govpnas.org

Activation of GPCR-Gqα Pathways (e.g., via EGL-30)

Beyond the canonical dauer pathways, ascaroside C3 (ascr#5) has been shown to activate a distinct signaling cascade involving a Gqα protein, EGL-30. This pathway is particularly significant for its role in promoting axon regeneration. encyclopedia.pubresearchgate.netnih.govjneurosci.org Ascr#5 is sensed by the G-protein coupled receptors (GPCRs) SRG-36 and SRG-37, which then activate EGL-30. encyclopedia.pubresearchgate.netkennesaw.edu

The activation of the EGL-30 Gqα pathway initiates a well-defined downstream cascade:

EGL-30 (Gqα) activates EGL-8 , a phospholipase Cβ (PLCβ). researchgate.netkennesaw.edu

EGL-8 (PLCβ) cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). kennesaw.edu

DAG then activates TPA-1 , a protein kinase C (PKC) homolog. researchgate.netkennesaw.edu

This activation ultimately leads to the stimulation of the JNK MAP kinase pathway, which is a key intrinsic regulator that promotes axon regrowth following injury. kennesaw.edu

This demonstrates a specific and direct role for ascaroside C3 in neuronal repair, operating through a classic GPCR-Gqα signaling module. encyclopedia.pubnih.govjneurosci.org

ComponentClassFunction in Ascr#5 Signaling
SRG-36/SRG-37 GPCRReceptors for ascr#5. encyclopedia.pubresearchgate.netkennesaw.edu
EGL-30 Gqα proteinActivated by SRG-36/37; initiates the regeneration cascade. researchgate.netnih.govjneurosci.org
EGL-8 Phospholipase CβActivated by EGL-30; produces DAG. researchgate.netkennesaw.edu
TPA-1 Protein Kinase CActivated by DAG; stimulates the JNK pathway. researchgate.netkennesaw.edu

Mediation by daf-16/FoxO Gene Expression

The transcription factor DAF-16, a homolog of the mammalian FoxO family, is a critical integration point for signals affecting stress resistance, longevity, and development. nih.gov It is a primary downstream effector of the insulin/IGF-1 signaling pathway; when the IIS pathway is inhibited by ascarosides, DAF-16 is no longer phosphorylated, allowing it to enter the nucleus and regulate the expression of target genes. nih.govuniprot.org This nuclear translocation is essential for the induction of dauer formation. pnas.org

Furthermore, DAF-16 plays a direct role in transducing pheromone signals into behavioral outputs. Pheromone-induced repulsive behaviors are transmitted via a GPA-3-DAF-16/FOXO signaling pathway within sensory neurons. mdpi.com This pathway appears to function cell-autonomously to control glutamatergic neurotransmission by transcriptionally modulating genes involved in glutamate (B1630785) synthesis. mdpi.comresearchgate.net Therefore, DAF-16 acts as a crucial molecular link, translating the perception of ascarosides into both long-term developmental changes and immediate behavioral responses through the regulation of gene expression. mdpi.comnih.gov

Influence on Glutamatergic Neurotransmission

The perception of ascarosides has a profound impact on neuronal communication, particularly through the modulation of glutamatergic neurotransmission. This influence is tightly linked to the activity of DAF-16/FoxO. mdpi.comnih.gov Sensory information from pheromones is transmitted in sensory neurons via DAF-16-regulated glutamate signaling. mdpi.comnih.gov This mechanism underlies behaviors such as repulsion, where pheromone perception leads to changes in long-term memory through DAF-16-mediated glutamate signaling. mdpi.com

A proposed model outlines how this occurs: upon pheromone binding to receptors, a G-protein (GPA-3) is stimulated, which in turn activates glutamatergic neurotransmission in specific neurons like the AWB neurons. researchgate.net This activation is not merely a switch but is fine-tuned at the transcriptional level by DAF-16/FoxO, which modulates the expression of glutaminase (B10826351) (glna-3), an enzyme responsible for producing glutamate. researchgate.net The subsequent release of glutamate signals is thought to be gated by metabotropic glutamate receptors like MGL-1, completing the circuit from pheromone perception to a modulated neuronal output. researchgate.net

Antagonistic Interactions within Synaptic Pathways

The behavioral outputs elicited by ascarosides are not always straightforward and can be highly context-dependent, a flexibility achieved through antagonistic interactions between different neural circuits. Ascaroside C3 (ascr#5) plays a role in these complex interactions. For example, while the ascaroside ascr#3 is repulsive to hermaphrodites, this avoidance can be antagonized by the presence of ascr#5, which is sensed by the ASK sensory neurons. rockefeller.edu

These antagonistic, or "push-pull," circuits allow the nervous system to integrate multiple cues and internal states to produce an appropriate behavior. exlibrisgroup.comnih.gov For instance, a repulsive signal driven by the ADL sensory neurons via chemical synapses can be counteracted by a gap junction circuit involving the same neuron, or by opposing signals from a different sensory neuron like ASK. nih.govexlibrisgroup.comnih.gov In the context of the EGL-30 pathway activated by ascr#5 for axon regeneration, an antagonistic pathway exists where the endocannabinoid anandamide (B1667382) acts via the Goα protein GOA-1 to inhibit EGL-30, thus preventing axon regrowth. kennesaw.edu This balance between stimulatory (ascr#5) and inhibitory signals determines the final outcome of the regenerative process. kennesaw.edu

Functional Roles of Ascarosides in Nematode Biology

Regulation of Developmental Processes

Ascaroside C plays a significant role in orchestrating key developmental transitions in nematodes, enabling them to adapt to changing environmental conditions.

Control of Dauer Larval Stage Formation and Exit

One of the most well-documented roles of ascarosides is the regulation of entry into and exit from the dauer larval stage, a non-feeding, stress-resistant developmental state that allows nematodes to survive harsh conditions. ontosight.ainih.gov Ascaroside C3 (asc-C3) is a component of the dauer-inducing pheromone mixture. nih.gov When population densities are high and food is scarce, the accumulation of ascarosides, including asc-C3, signals larvae to enter the dauer stage instead of proceeding with reproductive development. nih.govelifesciences.org The perception of asc-C3 is mediated by specific G-protein coupled receptors, such as SRG-36 and SRG-37 in C. elegans. nih.gov Strains of C. elegans that have adapted to high-density growth have been shown to independently acquire resistance to dauer formation induced by ascaroside C3 through deletions in these receptor genes. nih.gov This highlights the direct and critical role of this compound in this developmental decision.

Mediation of Alternative Stress-Resistant Larval Stages

Beyond the well-known dauer stage, nematodes can enter other stress-resistant larval stages. Research has shown that ascarosides are involved in these processes as well. For instance, in some contexts, specific ascarosides can influence the formation of the L2d larva, another stress-resistant stage. nih.gov The crh-1 gene in C. elegans plays a role in the ASI neurons' response to ascr#5, inhibiting the formation of L2d. nih.gov While the direct role of this compound in mediating all alternative stress-resistant stages is an area of ongoing research, its established function in dauer formation provides a strong precedent for its involvement in similar survival strategies.

Coordination of Life History Traits

Ascarosides, as a class of signaling molecules, are integral to coordinating various life history traits in response to environmental conditions. nih.govencyclopedia.pub The decision to enter the dauer stage, influenced by this compound, is a prime example of this coordination, as it directly impacts lifespan, reproductive timing, and stress resistance. encyclopedia.pub The production and perception of ascarosides are linked to the nematode's physiological state and ecological niche, ensuring that developmental trajectories are aligned with environmental realities. encyclopedia.pub

Modulation of Nematode Behavior

In addition to its role in development, this compound is a key player in the chemical communication networks that govern nematode behavior.

Mechanisms of Aggregation Behavior

Aggregation, or the clumping of nematodes, is a social behavior strongly influenced by ascaroside signaling. Certain ascarosides, particularly those modified with an indole-3-carbonyl group (indole ascarosides or ICAs), act as potent aggregation pheromones. encyclopedia.pubcaltech.edu For instance, icas#3 is a well-characterized ascaroside that attracts both hermaphrodites and males, promoting the formation of large groups of worms. caltech.edunih.gov

The mechanism underlying this behavior involves the perception of these chemical cues by specific chemosensory neurons in the nematodes. caltech.edu Upon detection, these neurons trigger downstream signaling pathways that alter the worms' movement patterns. For example, aggregation-inducing concentrations of icas#3 have been shown to significantly increase the time worms spend stopped, a change in locomotory behavior that facilitates the formation of aggregates. researchgate.net While the secretion of specific indole (B1671886) ascarosides is a primary driver of aggregation, other factors such as low oxygen levels and physical contact with other worms also play a significant role in maintaining these groups. researchgate.net The aggregation response is not solely dependent on a single compound but rather on a blend of ascarosides and the integration of multiple environmental cues. researchgate.netelifesciences.org

Chemorepulsion and Avoidance Responses

While some ascarosides act as attractants, others function as repellents, triggering avoidance behaviors that are crucial for survival. These repulsive cues can signal danger, overcrowding, or the presence of competitors or predators. researchgate.net

The same ascaroside can have dual functions depending on its concentration and the sex of the receiving nematode. For example, while low concentrations of ascr#3 attract C. elegans males, higher concentrations are repulsive to hermaphrodites. encyclopedia.pubresearchgate.net This demonstrates the complexity of ascaroside signaling, where context is key to the behavioral outcome. In Panagrellus redivivus, high concentrations of the male-attracting ascr#1 are repellent to females. researchgate.netmpg.de

Avoidance responses are not limited to intraspecies communication. Ascarosides released by one species can act as avoidance signals for another. plos.org This is particularly relevant in the context of predator-prey interactions and competition for resources. researchgate.net For instance, plants can metabolize ascarosides secreted by parasitic nematodes, converting them into compounds that then repel the nematodes. researchgate.netresearchgate.net A blend of ascr#18 and its plant-metabolized derivative, ascr#9, has been shown to elicit significant avoidance behavior in nematodes. researchgate.net The perception of these repulsive ascarosides occurs through specific chemosensory neurons, such as the ADL neurons in C. elegans, which then initiate a signaling cascade leading to the avoidance response. mdpi.comescholarship.org

Regulation of Foraging Behavior

Ascarosides play a significant role in modulating the foraging behavior of nematodes, influencing their search for food. mdpi.com The presence of specific ascarosides can signal the state of the food environment, prompting nematodes to either stay and feed (dwelling) or move on in search of new resources (roaming). mdpi.com

Several ascarosides, including ascr#2, ascr#3, ascr#5, and icas#9, have been shown to suppress exploratory foraging behavior at low nanomolar concentrations. mdpi.comnih.gov This suggests that these compounds can act as signals of sufficient food availability, encouraging nematodes to remain in a food-rich area. The indole ascaroside icas#9, in particular, is known to suppress exploratory behavior by causing worms to slow down while on a food source. biorxiv.org

The response to these foraging cues can vary between different strains of the same species due to genetic differences in the receptors that detect these ascarosides. mdpi.com For example, variations in the expression of the srx-43 gene, which encodes a receptor for icas#9, lead to different sensitivities to this compound among C. elegans strains. mdpi.comnih.gov Furthermore, nematodes can develop memory in response to certain ascarosides like ascr#3 and ascr#5, indicating a level of plasticity in their foraging decisions based on past experiences with these chemical signals. mdpi.combiorxiv.org

Orchestration of Dispersal Behavior

Dispersal is a critical survival strategy for nematodes, allowing them to escape unfavorable conditions such as overcrowding and food depletion. plos.org Ascarosides are key signaling molecules that orchestrate this behavior, prompting nematodes to move away from their current location in search of better environments. plos.orgusda.gov

A blend of ascarosides, including ascr#2, ascr#3, ascr#8, and icas#9, has been identified in the media conditioned by C. elegans dauer larvae and is a potent dispersal signal. plos.orgusda.gov This synthetic blend can induce dispersal even when food is present, highlighting the strong influence of these chemical cues. plos.orgusda.gov The effect of these dispersal signals is not limited to C. elegans; the same blend can cause the dispersal of infective juveniles of the entomopathogenic nematode Steinernema feltiae and the J2 juveniles of plant-parasitic Meloidogyne species. plos.orgusda.gov

Further research has revealed that specific ascarosides are major active components of the dispersal blends of different nematode species. For instance, ascr#9 is a key dispersal signal for S. feltiae, while ascr#2 is a major component for C. elegans. plos.orgusda.gov Ascr#9 is a common dispersal molecule found in several species of entomopathogenic nematodes and is also known to repel the plant-parasitic nematode Meloidogyne incognita. researchgate.net This conservation of dispersal signals across diverse nematode species suggests a fundamental and evolutionarily ancient communication system. plos.orgusda.gov

Sex-Specific Behavioral Responses and their Underlying Mechanisms

Ascarosides elicit distinct behavioral responses in males and females (or hermaphrodites), playing a crucial role in mating and reproductive strategies. nih.govnih.gov These sex-specific responses are mediated by specialized neural circuits and receptors that differ between the sexes.

A prime example of a sex-specific response is the attraction of C. elegans males to ascarosides produced by hermaphrodites, such as ascr#3 and ascr#8, while hermaphrodites themselves are either not attracted or are repelled by these same compounds at certain concentrations. mdpi.comnih.gov Conversely, the male-produced pheromone ascr#10 strongly attracts hermaphrodites but not other males. mdpi.comnih.gov In the nematode Panagrellus redivivus, females produce ascr#1 to attract males, while males produce dhas#18 to attract females, demonstrating a highly sex-specific pheromone system. researchgate.netmpg.de

The underlying mechanisms for these differential responses involve sex-specific sensory neurons and receptors. In C. elegans males, the ciliated male-specific cephalic sensory (CEM) neurons are responsible for sensing ascr#3 and ascr#8, which are attractive cues for them. oup.com Transcriptomic profiling of these neurons has revealed the expression of specific G protein-coupled receptors (GPCRs), such as SRW-97 and DMSR-12, that are essential for the attractive response to ascr#8. oup.com The absence of these neurons and receptors in hermaphrodites explains their different behavioral response. The ADL sensory neurons also contribute to a "push-pull" circuit, promoting avoidance of certain ascarosides in hermaphrodites, a response that is suppressed in males to allow for attraction. escholarship.org This sexual dimorphism in the neural circuitry ensures that the same chemical signal can be interpreted differently to drive appropriate reproductive behaviors in each sex.

Dual Physiological Functions of Ascaroside Biosynthesis

The biosynthesis of ascarosides serves a dual purpose in nematodes, functioning not only in social communication but also in maintaining metabolic homeostasis. nih.gov This process involves the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). mdpi.comnih.gov

On one hand, this pathway produces the diverse array of ascaroside pheromones that are excreted by the nematode to regulate development, behavior, and social interactions within the species. nih.govcaltech.edu On the other hand, the β-oxidation process itself is a crucial detoxification mechanism. nih.gov The accumulation of VLCFAs can be toxic to cells. nih.gov By breaking down these long fatty acids and converting them into excretable ascaroside molecules, the nematode protects itself from the harmful effects of their buildup. nih.gov

Therefore, ascaroside biosynthesis represents an elegant system where a fundamental metabolic process for detoxification is directly linked to the production of a sophisticated chemical language. caltech.edunih.gov This dual function highlights the efficiency of nematode physiology, where the byproducts of cellular maintenance are repurposed as vital signaling molecules that govern the animal's life and interactions with its environment. caltech.edunih.gov

Contribution to Social Communication

Ascarosides are fundamental to nematode social interactions, influencing behaviors such as aggregation and dispersal. researchgate.netnih.gov The blend of ascarosides secreted by a nematode provides a chemical signature that informs surrounding individuals about population density and environmental conditions. nih.gov This chemical communication is crucial for coordinating group behaviors that enhance survival and reproductive success.

The social cues mediated by ascarosides are not limited to a single species. The conservation of ascaroside structures across different nematode species suggests a widespread chemical language within the phylum. researchgate.netrsc.org For instance, the dispersal blend of ascarosides from Caenorhabditis elegans can induce dispersal in other nematode species like Steinernema feltiae. nih.gov This cross-species communication highlights the deeply rooted and evolutionarily significant role of ascarosides in nematode ecology.

Research has shown that specific ascarosides can have opposing effects on behavior. For example, certain ascarosides attract mates, while others act as repellents. nih.gov The response to a particular ascaroside can also be concentration-dependent, with low concentrations eliciting attraction and high concentrations causing repulsion. caltech.edu This dose-dependent response allows for fine-tuning of social behaviors based on the proximity and number of other nematodes.

Indole-modified ascarosides, for example, have been identified as potent aggregation signals, encouraging nematodes to congregate in favorable environments with abundant food. elifesciences.org Conversely, other ascarosides, often produced under starvation conditions, act as dispersal signals, prompting the population to seek out new resources. elifesciences.orgnih.gov

Role in Metabolic Homeostasis and Detoxification of Very Long-Chain Fatty Acids

The biosynthesis of ascarosides is intrinsically linked to the metabolism and detoxification of very long-chain fatty acids (VLCFAs). mdpi.com The fatty acid side chains of ascarosides are generated through the process of peroxisomal β-oxidation, which shortens VLCFAs. mdpi.comebi.ac.ukacs.org This metabolic pathway serves a dual purpose: it produces the diverse side chains necessary for ascaroside synthesis and simultaneously detoxifies the cell by breaking down potentially harmful VLCFAs. mdpi.comusda.gov

The accumulation of VLCFAs can be toxic to cells, and deficiencies in the peroxisomal β-oxidation pathway can lead to developmental defects and reduced lifespan in nematodes. mdpi.comusda.gov Therefore, the continuous synthesis and excretion of ascarosides represent a crucial mechanism for maintaining metabolic homeostasis by preventing the buildup of toxic fatty acid metabolites. mdpi.comusda.gov The process involves the conjugation of ascarylose (B1226638) to VLCFAs, which are then processed through β-oxidation to create the final, excretable ascaroside. mdpi.comnih.gov

This dual function of ascaroside biosynthesis highlights an elegant integration of cellular maintenance and chemical communication. The same metabolic process that ensures the organism's internal health also generates the chemical signals necessary for interacting with its environment and other individuals.

Communication of Life Stage and Metabolic State

The composition of the ascaroside blend secreted by a nematode is not static; it changes dynamically depending on the individual's life stage, sex, and metabolic condition. nih.govnih.govcaltech.edu This allows ascarosides to function as honest signals, providing detailed information about the physiological state of the emitting organism.

Different developmental stages of nematodes produce distinct ascaroside profiles. caltech.edunih.gov For example, larval stages may secrete a different set of ascarosides compared to reproductive adults. caltech.edu This allows nematodes to distinguish between juvenile and adult conspecifics, which can be crucial for behaviors like mating. Dauer larvae, a stress-resistant developmental stage, are also associated with a specific ascaroside signature that signals their status to the rest of the population. nih.govoup.com

The metabolic state of the nematode, particularly in relation to food availability, is also clearly communicated through ascaroside production. Starvation, for instance, triggers changes in the biosynthetic pathways, leading to the production of ascarosides that signal unfavorable conditions. rsc.orgelifesciences.org Under starvation, certain acyl-CoA synthetases and oxidases are activated to modify existing ascarosides, rapidly changing a signal for aggregation into one for dispersal. elifesciences.org This ability to tailor their chemical message in response to environmental cues allows nematodes to adapt their collective behavior to changing resource availability. elifesciences.org The production of specific ascarosides is therefore a direct reflection of the organism's nutritional status and metabolic activity. acs.orgnih.gov

Ecological and Interspecies Significance of Ascarosides

Evolutionary Conservation and Species-Specific Signaling

Ascaroside-based chemical communication is a widespread and evolutionarily ancient signaling system within the phylum Nematoda. nih.govchimia.ch This family of signaling molecules, characterized by the dideoxysugar ascarylose (B1226638) linked to a fatty acid-like side chain, governs a multitude of behaviors and developmental processes. mdpi.comencyclopedia.pub

Widespread Conservation of Ascaroside Signaling Across Nematode Clades

Research has revealed that ascaroside signaling is not confined to a single nematode genus like Caenorhabditis but is, in fact, a highly conserved feature across diverse nematode clades. researchgate.netnih.gov Mass spectrometry-based analyses of secretions from a wide array of nematodes, including free-living, plant-parasitic, insect-parasitic, and animal-parasitic species, have demonstrated the production of ascarosides in most species examined. nih.govnih.gov This suggests that the fundamental biochemical pathways for ascaroside biosynthesis are deeply rooted in nematode evolution. nih.gov The conserved nature of this signaling system is reminiscent of quorum sensing in bacteria, where a common molecular architecture is adapted for species-specific communication. nih.govnih.gov

Production of Species-Specific Ascaroside Mixtures and Profiles

Despite the conserved core structure of ascarosides, nematodes produce highly species-specific blends of these compounds. nih.govnih.gov These unique chemical profiles are generated through variations in the length of the fatty acid side chain and the addition of different chemical moieties. mdpi.com This modular assembly allows for a vast diversity of ascaroside structures, enabling distinct signals for different species. rsc.org For instance, while C. elegans and C. briggsae are closely related, they exhibit differences in their dauer pheromone composition; C. elegans utilizes a mixture of ascr#2, ascr#3, and other components, whereas ascr#2 is the primary component for C. briggsae. oup.com These species-specific mixtures are crucial for behaviors such as mate attraction, aggregation, and dispersal. ebi.ac.ukplos.org

Correlation of Biosynthesis Patterns with Nematode Phylogeny and Ecological Niche

The patterns of ascaroside biosynthesis often correlate with both the phylogenetic relationships between nematode species and their specific ecological niches. researchgate.netnih.govebi.ac.uk In some cases, closely related species produce similar ascaroside profiles, suggesting a strong phylogenetic influence on the evolution of these signaling pathways. pnas.org For example, the production of certain indole (B1671886) ascarosides is observed across several Caenorhabditis species, with the exception of C. brenneri. researchgate.net Conversely, similarities in ascaroside production can also be found in distantly related species that share a similar lifestyle. The presence of ascr#9 in insect-associated nematodes like Steinernema species and the necromenic Pristionchus pacificus points to a conserved role for this compound in their shared ecological context. nih.gov

Pheromone Editing in Interspecific Interactions

The concept of "pheromone editing" has emerged as a significant factor in interspecific interactions. nih.gov This refers to the ability of organisms, including other nematodes, plants, fungi, and bacteria, to take up and metabolize ascarosides from their environment. nih.govnih.gov This metabolic alteration of the chemical signals can interfere with or manipulate the communication of the original ascaroside-producing nematode. nih.gov For example, the ratio of different ascarosides is critical for specific behavioral responses in C. elegans. nih.gov By altering this ratio, another organism could potentially disrupt mating, aggregation, or other vital behaviors. This editing of pheromone signals may play a role in competition and the co-evolution of species. nih.gov

Nematode-Plant Chemical Interactions

The chemical dialogue between nematodes and plants is a critical aspect of their interaction, with ascarosides playing a key role as signaling molecules that can be perceived by plants. nih.gov

Induction of Plant Defense Signaling Pathways (e.g., Pattern-Triggered Immunity) by Nematode-Derived Ascarosides

Plants have evolved the ability to recognize conserved molecular patterns from pathogens and pests, known as microbe-associated molecular patterns (MAMPs) or pathogen-associated molecular patterns (PAMPs), which triggers a defense response called pattern-triggered immunity (PTI). nih.govfrontiersin.org Ascarosides, as a conserved family of nematode-derived molecules, function as nematode-associated molecular patterns (NAMPs). frontiersin.org

Specifically, ascr#18, an ascaroside abundant in many plant-parasitic nematodes, has been shown to induce hallmark defense responses in a variety of plants, including Arabidopsis, tomato, potato, and barley. nih.govresearchgate.netfrontiersin.org Exposure to even picomolar to micromolar concentrations of ascr#18 can activate mitogen-activated protein kinases (MAPKs), trigger the expression of genes associated with PTI, and stimulate both salicylic (B10762653) acid- and jasmonic acid-mediated defense signaling pathways. nih.govresearchgate.netfrontiersin.org This recognition of ascarosides as a general nematode signature allows plants to mount a broad-spectrum defense, increasing their resistance to a range of pathogens, not just nematodes but also viruses, bacteria, oomycetes, and fungi. nih.govresearchgate.net This plant response, in turn, can involve the metabolic alteration of the perceived ascarosides, creating repellent signals in a process that acts in parallel to conventional PTI. researchgate.netresearchgate.net

Plant Metabolism of Nematode Pheromones and its Ecological Consequences

Plants have developed sophisticated mechanisms to detect the presence of parasitic nematodes. A primary example of this is the perception and metabolism of ascaroside #18 (ascr#18), the predominant ascaroside secreted by many plant-infecting nematodes. pestnet.orgfrontiersin.org Research has shown that plants, including Arabidopsis, tomato, and wheat, can absorb ascr#18 through their roots. pestnet.org Once absorbed, the plant metabolizes this compound.

The metabolic process involves the plant's own peroxisomal β-oxidation pathway, the same system nematodes use to synthesize ascarosides. researchgate.net This pathway systematically shortens the fatty acid-like side chain of ascr#18, converting it into a mixture of shorter-chain ascarosides, most notably ascr#9. researchgate.netmdpi.com These newly created metabolites are then secreted back into the soil by the plant roots. pestnet.org This metabolic conversion has a profound ecological consequence: the resulting blend of ascarosides acts as a repellent to other nematodes, effectively signaling that the plant is already occupied and is a poor target for colonization. researchgate.net This demonstrates that plants can "hijack" the nematode's chemical language to their own defensive advantage. pestnet.org While this mechanism is well-documented for ascr#18, specific research on the metabolism of Ascaroside C (ascr#5) by plants is not yet prominent in the existing literature.

Table 1: Plant Metabolism of Ascaroside #18
Initial Compound Ascaroside #18 (ascr#18)
Metabolizing Organisms Arabidopsis, Tomato, Wheat
Metabolic Pathway Peroxisomal β-oxidation
Primary Metabolite Ascaroside #9 (ascr#9)
Ecological Consequence Secreted metabolites repel plant-parasitic nematodes, reducing infection. researchgate.net

Role of Ascarosides in Repelling Plant-Parasitic Nematodes and Reducing Infection

The perception of ascarosides by plants can trigger their innate immune systems, a process known as pattern-triggered immunity (PTI). frontiersin.orgnih.gov Ascr#18, for instance, is recognized by plants as a nematode-associated molecular pattern (NAMP), which activates defense signaling pathways and enhances resistance against a wide spectrum of pathogens, including viruses, bacteria, fungi, and other nematodes. nih.govnih.gov

The manipulation of ascaroside signals is a direct defense strategy. Studies have demonstrated that a mixture composed of 90% ascr#9 and 10% ascr#18, mimicking the blend produced by plants after metabolizing ascr#18, effectively steers nematodes away from the roots and lessens the rate of infection. pestnet.org Within the nematode species Caenorhabditis elegans, certain ascarosides also function as repellents in social behaviors; solitary hermaphrodites are strongly repulsed by a blend of ascr#2, ascr#3, and this compound (ascr#5). caltech.edu This highlights a repellent function for this compound within its own species, though its direct role as a plant-generated repellent against parasitic nematodes has not been specifically documented.

Cross-Kingdom Recognition and Metabolism of Ascarosides

The influence of ascarosides extends far beyond the plant-nematode relationship, demonstrating a remarkable level of cross-kingdom communication. nih.gov These molecules are taken up and processed by a wide array of organisms, including fungi, bacteria, insects, and even mammals, indicating that ascarosides function as a conserved molecular signature that is widely recognized in nature. nih.govchimia.ch

Perception and Metabolic Processing by Fungi, Bacteria, and Other Animals

Different organisms perceive and respond to ascarosides in ways that benefit their own survival.

Fungi: Nematode-trapping fungi, which are natural predators of nematodes, have evolved to "eavesdrop" on ascaroside signals. researchgate.net Fungi such as Arthrobotrys oligospora and Arthrobotrys flagrans detect ascarosides in the soil, which triggers a significant morphological change: the formation of adhesive traps used to capture their nematode prey. researchgate.netnih.gov This response is mediated by specific G protein-coupled receptors (GPCRs) on the fungal cells. nih.gov In the context of the pinewood nematode (Bursaphelenchus xylophilus), this compound (ascr#5) has been noted to promote the prevalence of associated ophiostomatoid fungi.

Bacteria: The interaction between bacteria and ascarosides is multifaceted. Studies have shown that a wide range of bacteria can take up and metabolize ascarosides, typically by shortening the fatty acid side chains. nih.gov Furthermore, the metabolic byproducts of symbiotic bacteria can influence how nematodes produce their own ascarosides. For example, bacterial supernatants have been observed to regulate the secretion of several ascarosides, including this compound (ascr#5), by entomopathogenic nematodes. researchgate.net

Other Animals (Insects): Ascaroside signaling plays a crucial role in the complex relationship between parasitic nematodes and their insect hosts. In a striking example of host manipulation, the plant-parasitic pinewood nematode secretes this compound (ascr#5) to promote the pupation of its insect vector, the beetle Monochamus alternatus. researchgate.net This synchronization benefits the nematode by ensuring its transport between pine trees is aligned with the beetle's life cycle.

Table 2: Examples of Cross-Kingdom Perception of this compound (ascr#5) and Related Ascarosides
Perceiving Organism Interaction Type
Nematode-Trapping Fungi (Arthrobotrys sp.)Prey-detection: Ascarosides trigger the formation of predatory traps. researchgate.netnih.gov
Ophiostomatalean FungiSymbiosis: this compound (ascr#5) promotes the growth of fungi associated with the pinewood nematode.
BacteriaMetabolism/Regulation: Bacteria can metabolize ascarosides and their byproducts can influence ascaroside secretion by nematodes. nih.govresearchgate.net
Japanese Pine Sawyer Beetle (Monochamus alternatus)Host Manipulation: Pinewood nematodes secrete this compound (ascr#5) to induce pupation in their vector beetle host. researchgate.net

Manipulation of Ascaroside Signaling by Host Organisms as a Defense Mechanism

Just as nematodes can manipulate their hosts, hosts have evolved counter-strategies that involve manipulating nematode signals. The most well-documented example of this is the plant defense mechanism described previously, where plants metabolize a nematode-produced pheromone (ascr#18) into a repellent chemical blend. pestnet.orgresearchgate.net By actively editing the chemical message, the plant turns the nematode's own communication system against it. pestnet.org This represents a sophisticated form of chemical propaganda used as a defense. While this "signal editing" is a clear defense strategy employed by plants against nematodes, there is currently no specific research demonstrating that host organisms manipulate the signal of this compound (ascr#5) for defensive purposes. The known interactions involving this compound, such as with its beetle host, point towards manipulation by the nematode rather than by the host.

Advanced Research Methodologies for Ascaroside Analysis

Mass Spectrometry-Based Characterization

Mass spectrometry stands as a cornerstone in the analysis of ascarosides due to its high sensitivity and specificity, allowing for the detection and structural elucidation of these complex glycolipids.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for profiling ascarosides, including Ascaroside C, in complex biological matrices. This technique separates the components of a mixture based on their physicochemical properties, followed by mass analysis for identification.

In the analysis of ascarosides, reverse-phase liquid chromatography is commonly employed. The separation is typically achieved on a C18 column, where compounds are eluted based on their hydrophobicity. This compound, with its fatty acid-like side chain, can be effectively separated from other related ascarosides and endogenous metabolites.

For detection, electrospray ionization (ESI) is the most common ionization technique used in the LC-MS analysis of ascarosides. This compound is often detected in negative ion mode as the deprotonated molecule [M-H]⁻. The accurate mass measurement provided by high-resolution mass spectrometers is crucial for confirming the elemental composition of the detected ions.

Table 1: LC-MS Parameters for this compound (ascr#3) Analysis

Parameter Value
Chromatography
Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A gradient from high aqueous to high organic content
Flow Rate Typically 0.2-0.5 mL/min
Mass Spectrometry
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 301.1651 ([M-H]⁻)

Note: Specific gradient conditions and column dimensions may vary between different studies.

Utilization of Tandem Mass Spectrometry (LC-MS/MS or HPLC-ESI-MS/MS) for Structural Elucidation and Detection

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation and sensitive detection of this compound. In an MS/MS experiment, the precursor ion of this compound ([M-H]⁻ at m/z 301.1651) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

A characteristic fragmentation pattern for ascarosides, including this compound, involves the cleavage of the glycosidic bond and fragmentation within the ascarylose (B1226638) sugar moiety. A highly diagnostic product ion for many ascarosides in negative ion mode is observed at m/z 73, which corresponds to a fragment of the ascarylose sugar. nih.gov This specific fragmentation is often used in precursor ion scanning or multiple reaction monitoring (MRM) experiments for the targeted and highly sensitive detection of ascarosides in complex mixtures.

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound (ascr#3)

Precursor Ion (m/z) Product Ions (m/z) Proposed Fragment Identity
301.1651 ([M-H]⁻) 73 Fragment of the ascarylose sugar

Note: The relative intensities of fragment ions can vary depending on the collision energy.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) for Comprehensive Profiling

Gas chromatography coupled with electron ionization mass spectrometry (GC-EIMS) offers a complementary approach for the comprehensive profiling of ascarosides. nih.gov This technique is particularly useful for separating and identifying isomers that may be difficult to resolve by LC-MS. Prior to analysis, the non-volatile ascarosides must be chemically derivatized to increase their volatility. Silylation, typically with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method. nih.govresearchgate.net

The derivatized this compound is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. Upon entering the mass spectrometer, the molecule is fragmented by electron ionization, producing a characteristic and reproducible fragmentation pattern that can be used for identification by comparison to spectral libraries.

A key diagnostic fragment ion for trimethylsilylated (TMS-derivatized) ascarosides is often observed at m/z 130.1, which is characteristic of the silylated ascarylose moiety. nih.gov

Table 3: GC-EIMS Data for Derivatized this compound (ascr#3)

Parameter Value
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column Typically a non-polar or medium-polarity column (e.g., DB-5ms)

Note: Retention indices and the full mass spectrum are used for definitive identification.

Comparative Metabolomics Approaches for Ascaroside Research

Comparative metabolomics has been a pivotal approach in ascaroside research, enabling the discovery of new ascarosides and the elucidation of their biosynthetic pathways. nih.govacs.org This strategy involves comparing the metabolomic profiles of wild-type C. elegans with those of mutant strains that have defects in specific metabolic pathways.

For instance, by comparing the metabolomes of wild-type worms with mutants deficient in peroxisomal β-oxidation (e.g., daf-22 mutants), researchers have been able to identify ascarosides that accumulate or are absent in the mutants, thereby linking their biosynthesis to this pathway. nih.govresearchgate.net LC-MS/MS is the primary analytical platform for these studies, allowing for the relative quantification of hundreds to thousands of metabolic features. The changes in the abundance of this compound and its precursors or derivatives in these mutant strains provide critical insights into its biogenesis. nih.gov

Nuclear Magnetic Resonance Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural elucidation of novel compounds and for the confirmation of the structure of known molecules like this compound.

2D NMR Spectroscopy for Structural Analysis

Two-dimensional (2D) NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule, which is crucial for unambiguously determining its structure. For this compound, a suite of 2D NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the bonding framework.

Key 2D NMR experiments for the structural analysis of this compound include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through two or three bonds, which is essential for tracing the spin systems within the ascarylose sugar and the fatty acid side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon skeleton based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly important for connecting different spin systems, such as linking the fatty acid side chain to the ascarylose sugar, and for assigning quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry of the molecule, including the configuration of the glycosidic linkage and the relative stereochemistry of the substituents on the sugar ring.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Ascaroside Moieties

Moiety Atom Representative ¹H Chemical Shift (ppm) Representative ¹³C Chemical Shift (ppm)
Ascarylose H-1' ~4.7-4.9 ~95-100
H-2' ~3.5-3.8 ~65-70
H-3' ~3.4-3.6 ~30-35
H-4' ~1.5-2.0 ~68-72
H-5' ~3.8-4.0 ~70-75
H-6' (CH₃) ~1.2-1.3 ~17-18
Side Chain α-CH= ~5.8-6.0 ~120-125
β-CH= ~6.9-7.1 ~145-150

Note: Chemical shifts are highly dependent on the solvent and the specific structure of the ascaroside.

By combining the information from these advanced analytical methodologies, researchers can confidently identify, quantify, and structurally characterize this compound, paving the way for a deeper understanding of its biological functions.

Differential Analysis by 2D NMR Spectroscopy (DANS) in Metabolite Identification

Differential Analysis by 2D NMR Spectroscopy (DANS) is a powerful technique for identifying novel metabolites, including ascarosides, by comparing the NMR spectra of complex biological samples. This method is particularly effective in linking specific genetic backgrounds to the production of small molecules. The core principle of DANS involves overlaying 2D NMR spectra from different samples, such as a wild-type organism and a mutant strain, to pinpoint molecules that are present in one sample but absent or significantly reduced in the other.

In the context of ascaroside research in the nematode Caenorhabditis elegans, DANS has been instrumental. By comparing the metabolite extracts of wild-type C. elegans with those of a mutant strain deficient in ascaroside biosynthesis, such as daf-22, researchers have successfully identified previously unknown ascarosides. pnas.org The daf-22 mutant is unable to produce a range of ascarosides, and therefore, the compounds absent in its metabolic profile compared to the wild-type are strong candidates for ascaroside-related molecules. pnas.org This approach led to the identification of several new ascarosides, including one that incorporates a p-aminobenzoic acid subunit, expanding the known structural diversity of this class of signaling molecules. pnas.org

The process typically involves acquiring 2D NMR spectra, such as DQF-COSY (double-quantum filtered correlation spectroscopy), for each sample. nih.govnih.gov These spectra reveal correlations between neighboring protons in a molecule, providing structural information. nih.gov When the spectra are overlaid, unique cross-peaks in the wild-type spectrum that are absent in the mutant spectrum can be readily identified. pnas.org These differential signals are then further analyzed to elucidate the full chemical structure of the novel compound. The DANS method simplifies the process of connecting metabolites to their biological functions and the genetic pathways that produce them. pnas.org

Genetic and Molecular Biology Approaches

Forward Genetic Screens for Identifying Ascaroside-Related Genes

Forward genetic screens are an unbiased approach to identify genes involved in a specific biological process by screening for mutants that exhibit a particular phenotype. In the study of ascarosides, these screens have been crucial for discovering genes that regulate ascaroside biosynthesis and response. For instance, screens for mutants that are defective in dauer formation, a developmental stage induced by ascarosides, have identified a number of "dauer formation-defective" (Daf) mutants. nih.gov

One notable example is the identification of the daf-22 gene. nih.gov Mutants in this gene were found to be deficient in producing the dauer-inducing pheromone, which was later identified as a blend of ascarosides. nih.gov This discovery was a significant step in linking a specific gene to the biosynthesis of these signaling molecules. Similarly, unbiased forward genetic screens have been performed to identify mutants with a defective response to ascaroside pheromones, termed "pheromone response-defective dauer" (phd) mutants. nih.gov These screens have the potential to uncover novel components of the ascaroside signaling pathway, from biosynthesis to reception and downstream signaling. nih.gov

The general workflow of a forward genetic screen in C. elegans involves exposing the worms to a mutagen, such as ethyl methanesulfonate (EMS), to induce random mutations in their genome. The progeny of these worms are then screened for the desired phenotype, such as the inability to enter the dauer stage in the presence of ascarosides. Once a mutant with the desired phenotype is isolated, the causative mutation can be identified through techniques like whole-genome sequencing and complementation tests. nih.gov

Application of Chromatin Immunoprecipitation Assays for Transcriptional Regulation Studies

Chromatin immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. It can be employed to identify the binding sites of transcription factors on DNA, thereby providing insights into the transcriptional regulation of genes. In the context of ascaroside research, ChIP assays can be used to study how the expression of ascaroside biosynthetic genes is controlled.

The biosynthesis of ascarosides is known to be influenced by environmental factors such as temperature, food availability, and population density. mdpi.com These environmental cues are translated into changes in gene expression through the action of transcription factors. For example, the heat-shock factor 1 (HSF-1) has been shown to regulate the transcription of ascaroside synthesis genes like acox-1, dhs-28, and daf-22 in response to changes in ambient temperature. mdpi.com

A ChIP assay to investigate this would involve cross-linking proteins to DNA in C. elegans under different temperature conditions. The chromatin is then sheared, and an antibody specific to HSF-1 is used to immunoprecipitate the transcription factor along with the DNA fragments it is bound to. The associated DNA is then purified and can be identified using techniques like quantitative PCR (qPCR) or sequencing (ChIP-seq). This would reveal the specific DNA sequences in the promoter regions of ascaroside biosynthetic genes that HSF-1 binds to, providing direct evidence of its regulatory role.

Gene Editing Techniques (e.g., CRISPR) for Functional Analysis of Biosynthetic Genes

The advent of precise gene-editing technologies, particularly the CRISPR-Cas9 system, has revolutionized the functional analysis of genes. In ascaroside research, CRISPR-Cas9 allows for the targeted modification of genes suspected to be involved in the biosynthetic pathway. This enables researchers to create specific mutations, such as gene knockouts or single amino acid substitutions, to study the effect of these changes on ascaroside production.

For example, CRISPR-Cas9 has been used to generate catalytic mutant strains of acyl-CoA oxidase (ACOX) isoforms in C. elegans. elifesciences.org This approach has been instrumental in dissecting the specific roles of different ACOX enzymes in the β-oxidation cycles that shorten the fatty acid side chains of ascarosides. elifesciences.org By creating specific mutant combinations, researchers have been able to show that different ACOX isoforms can form homo- and heterodimers with distinct substrate preferences, leading to the production of different ascaroside molecules. mdpi.com This level of precision allows for a detailed understanding of the enzymatic machinery responsible for the structural diversity of ascarosides.

The CRISPR-Cas9 system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be harnessed to introduce the desired genetic modification. The relative ease and high efficiency of this technique make it a powerful tool for systematically dissecting the functions of genes within the ascaroside biosynthetic network. nih.gov

Analysis of Mutant Strains to Elucidate Biosynthetic Pathways and Signaling Networks

The analysis of mutant strains of C. elegans has been a cornerstone of ascaroside research, providing critical insights into the biosynthetic pathways and signaling networks. By comparing the ascaroside profiles of wild-type worms with those of various mutants, researchers can deduce the function of the mutated gene.

A prime example is the study of mutants in the peroxisomal β-oxidation pathway. Genes such as daf-22 (encoding a 3-ketoacyl-CoA thiolase), dhs-28 (encoding a 3-hydroxyacyl-CoA dehydrogenase), and maoc-1 (encoding an enoyl-CoA hydratase) have been shown to be essential for the shortening of the fatty acid-like side chains of ascarosides. nih.govelifesciences.org Mutants in these genes accumulate long-chain ascaroside precursors and fail to produce the short- and medium-chain ascarosides that are active in signaling. andersenlab.org This demonstrates the central role of peroxisomal β-oxidation in generating the diversity of ascaroside structures. elifesciences.org

Furthermore, the analysis of acyl-CoA oxidase (ACOX) mutants has revealed the existence of parallel β-oxidation pathways for the biosynthesis of different classes of ascarosides. elifesciences.org For instance, specific ACOX isoforms have been implicated in the biosynthesis of (ω−1)-ascarosides and ω-ascarosides, respectively. elifesciences.org By creating and analyzing single and multiple mutant strains, researchers can piece together the complex enzymatic steps involved in ascaroside biosynthesis. The metabolic phenotypes of these mutant strains provide a roadmap for understanding how a vast array of signaling molecules is generated from a common set of precursors.

Bioactivity-Guided Purification and Chemical Synthesis in Functional Studies

Bioactivity-guided purification is a classic strategy for identifying the active components within a complex biological mixture. This approach involves fractionating the mixture and testing each fraction for a specific biological activity. The active fractions are then subjected to further purification until a pure, active compound is isolated. This method has been fundamental in the initial discovery of many ascarosides.

The process begins with a crude extract from the medium in which C. elegans have been cultured. nih.gov This extract is then separated into different fractions using chromatographic techniques, such as high-performance liquid chromatography (HPLC). Each fraction is then tested in a bioassay, for example, a dauer formation assay, to determine which fractions contain the active compound(s). nih.gov This iterative process of fractionation and bioassay eventually leads to the isolation of the pure ascaroside responsible for the observed activity. nih.gov

Once a novel ascaroside has been identified, chemical synthesis is often employed to confirm its structure and to produce larger quantities for further biological testing. nih.govlsu.edu The total synthesis of a proposed ascaroside structure provides unambiguous proof of its chemical identity. Moreover, synthetic ascarosides of high purity are essential for accurately determining their biological functions, as even minor impurities can have significant effects on bioassays. nih.gov Chemical synthesis also allows for the creation of structural analogs of natural ascarosides, which can be used to probe structure-activity relationships and to identify the specific molecular features that are important for their biological activity. lsu.edu

Chromatographic Fractionation for Bioactivity Assessment

The identification of biologically active ascarosides from the complex mixture of metabolites secreted by nematodes relies heavily on a technique known as bioassay-guided fractionation. This process systematically separates the chemical constituents of a sample and tests the biological activity of the resulting fractions, allowing researchers to pinpoint the specific compounds responsible for a particular physiological effect.

The initial step in this methodology involves the collection of the nematode exometabolome, which is the complete set of small-molecule metabolites released by the organisms into their environment. This is typically achieved by cultivating the nematodes in a liquid medium, which is then collected and processed to create a crude pheromone extract. This extract contains a diverse array of ascarosides and other metabolites. nih.gov

Following extraction, the crude mixture is subjected to a series of chromatographic separations to reduce its complexity. A common initial step is solid-phase extraction using a C18 stationary phase, which separates compounds based on their hydrophobicity. The resulting fractions are then tested for biological activity using a relevant bioassay, such as the dauer formation assay in Caenorhabditis elegans. acs.org In this assay, fractions are added to the nematode growth medium, and the proportion of larvae that enter the stress-resistant dauer stage is quantified. acs.org

Fractions that exhibit significant bioactivity are selected for further purification. This often involves additional chromatographic techniques, such as silica gel chromatography followed by high-performance liquid chromatography (HPLC) on a C18 column. acs.org At each stage of purification, the bioactivity of the resulting fractions is reassessed to guide the isolation of the active compound.

An example of this process is the identification of Ascaroside C3 as a potent component of the dauer pheromone. Researchers fractionated the crude dauer pheromone extract from C. elegans and found that specific fractions induced dauer formation. Through subsequent rounds of purification and bioassays, they were able to isolate and identify Ascaroside C3 as a key active component. nih.gov

The results of a typical bioassay-guided fractionation experiment can be summarized in a table that shows the biological activity of different chromatographic fractions.

Bioactivity of Chromatographic Fractions in a Dauer Formation Assay
Chromatographic StepFractionDescriptionDauer Formation Activity
Initial C18 Extraction1Highly Polar CompoundsInactive
Initial C18 Extraction2Moderately Polar CompoundsActive
Initial C18 Extraction3Nonpolar CompoundsInactive
Silica Gel Chromatography of Fraction 22AEluted with low polarity solventInactive
Silica Gel Chromatography of Fraction 22BEluted with medium polarity solventHighly Active
Silica Gel Chromatography of Fraction 22CEluted with high polarity solventSlightly Active
HPLC of Fraction 2B2B-iEarly eluting peakInactive
HPLC of Fraction 2B2B-iiMajor peak (identified as Ascaroside C3)Highly Active
HPLC of Fraction 2B2B-iiiLate eluting peakInactive

Chemical Synthesis of Ascarosides for Structure-Activity Relationship Studies

The chemical synthesis of ascarosides is a critical tool for confirming their chemical structures and for conducting detailed structure-activity relationship (SAR) studies. SAR studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. This approach provides valuable insights into the molecular features required for a compound to interact with its biological target, such as a receptor protein.

The synthesis of ascarosides allows researchers to produce pure compounds in sufficient quantities for biological testing, which can be a challenge when relying solely on isolation from natural sources. Furthermore, chemical synthesis enables the creation of analogs of natural ascarosides with specific modifications. These modifications can include altering the length or branching of the fatty acid side chain, changing the functional groups on the ascarylose sugar, or modifying the stereochemistry of the molecule.

A key area of ascaroside SAR research has been the investigation of the structural requirements for inducing dauer formation in C. elegans. Studies have shown that even minor changes to the ascaroside structure can have a dramatic impact on its dauer-inducing activity. For example, the length of the fatty acid side chain is a critical determinant of activity.

The following table presents data from a study that synthesized a panel of ascarosides and related compounds and tested their ability to induce dauer formation at different concentrations. This data illustrates the high degree of structural specificity required for ascaroside activity.

Dauer Formation Activity of Synthetic Ascarosides and Analogs
CompoundStructural DescriptionDauer Formation (%) at 220 nMDauer Formation (%) at 6000 nM
asc-C3Natural Ascaroside with a 3-carbon side chain585
asc-C5Natural Ascaroside with a 5-carbon side chain215
asc-C6Natural Ascaroside with a 6-carbon side chain1090
asc-C7Natural Ascaroside with a 7-carbon side chain15
asc-C9Natural Ascaroside with a 9-carbon side chain895
asc-ΔC9Unsaturated C9 side chain1298
iso-asc-C5Branched 5-carbon side chain02
asc-C1010-carbon side chain01

These SAR studies, made possible by chemical synthesis, have revealed that the G protein-coupled receptors (GPCRs) that are thought to be the targets of ascarosides are highly specific to their ligands. This specificity in recognition allows the nematode to interpret the complex mixture of ascarosides in its environment and respond appropriately.

Q & A

Q. How can researchers quantify Ascaroside C levels in C. elegans under varying environmental conditions?

The "PheroQu" method, utilizing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) in multiple reaction monitoring (MRM) mode, enables precise quantification of ascarosides, including this compound. This technique requires only 20 worms and accounts for developmental stage-specific variations (e.g., dauer vs. adult) and environmental stressors like temperature fluctuations. Calibration curves using synthetic standards are critical for accuracy .

Q. What experimental factors influence this compound production in C. elegans?

Key factors include:

  • Developmental stage : this compound (ascr#3) peaks during dauer formation and declines post-recovery .
  • Diet : Starvation increases production of dauer-inducing ascarosides like ascr#2, while high bacterial food availability suppresses biosynthesis .
  • Environmental stress : Heat shock upregulates production via HSF-1-mediated transcriptional regulation of peroxisomal β-oxidation genes (e.g., acox-1, daf-22) . Experimental designs should use synchronized worm cultures and standardized growth conditions to minimize variability .

Q. What is the role of this compound in dauer formation, and how can its activity be tested?

this compound (ascr#3) acts synergistically with other ascarosides (e.g., ascr#2) to induce dauer entry at nanomolar concentrations. Testing requires bioassays using synthetic ascarosides in liquid or agar cultures, with dauer formation quantified via SDS resistance assays. Genetic mutants (e.g., daf-22, daf-7) can validate pathway specificity .

Advanced Research Questions

Q. How do transcriptional regulators like HSF-1 modulate this compound biosynthesis under thermal stress?

HSF-1 binds promoters of peroxisomal β-oxidation genes (e.g., acox-1, dhs-28) under heat stress, increasing their expression 2–3 fold. Chromatin immunoprecipitation (ChIP) assays and qRT-PCR in hsf-1 mutants confirm regulatory roles. Metabolomic profiling (LC-MS) of wild-type vs. mutant strains under heat shock reveals ascr#3 upregulation .

Q. How can researchers reconcile contradictory data on this compound's role in dauer induction across genotypes?

Genotypic variation in ascaroside production and response (e.g., some strains produce "dishonest" signals that induce dauer in others but not themselves) necessitates isogenic line comparisons. Use recombinant inbred lines or CRISPR-edited strains to isolate genetic loci affecting biosynthesis (e.g., daf-22 polymorphisms) or chemosensory GPCRs (e.g., srg-36/37). Cross-referencing production profiles (via LC-MS) and behavioral assays clarifies context-dependent signaling .

Q. What methodologies identify non-pheromone roles of this compound, such as axon regeneration?

Axon regeneration assays in C. elegans mechanosensory neurons (e.g., D-type neurons) show that this compound derivatives (e.g., ascr#5) require peroxisomal β-oxidation enzymes (ACOX-1.2) and GPCRs (SRG-36/37). RNAi knockdown of acox-1.2 or srg-36/37, coupled with rescue experiments using synthetic ascr#5, confirms functionality. Phosphoproteomic profiling (e.g., NeuCode SILAC) reveals post-translational modifications induced by ascaroside treatment .

Q. How does modular biosynthesis integrate primary metabolic pathways to generate this compound structural diversity?

Ascaroside biosynthesis combines ascarylose (from carbohydrate metabolism) with fatty acid β-oxidation products and amino acid-derived moieties. Isotopic labeling (e.g., ¹³C-glucose) tracks carbon flux, while comparative metabolomics of β-oxidation mutants (e.g., maoc-1, dhs-28) identifies pathway-specific intermediates. Heterologous expression in E. coli or yeast validates enzyme activities (e.g., ACOX-1.2) .

Q. What mechanisms underlie sex-specific differences in this compound production and signaling?

Males predominantly produce dihydro-ascarosides (e.g., ascr#10) via sex-specific peroxisomal β-oxidation regulation. Targeted metabolomics (HPLC-MS) of isolated males vs. hermaphrodites, combined with RNA-seq of β-oxidation genes (e.g., acox-1 splice variants), reveals transcriptional dimorphism. Behavioral assays (e.g., chemotaxis toward ascr#3 vs. ascr#10) demonstrate functional divergence .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze synergistic or antagonistic interactions between ascarosides?

Use factorial design experiments with combinatorial ascaroside treatments (e.g., ascr#2 + ascr#3) at varying concentrations. Dose-response curves and isobologram analyses quantify synergy (e.g., dauer induction). Genetic epistasis tests (e.g., daf-7 TGF-β mutants) identify convergent signaling pathways .

Q. What bioinformatic tools are available to study ascaroside receptor interactions?

Molecular docking simulations (e.g., SwissDock) predict binding interfaces between ascarosides and GPCRs (e.g., DAF-37/38 heterodimers). AlphaScreen assays with photoaffinity-labeled ascr#2 validate binding. FRET-based dimerization assays confirm receptor complex formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.